molecular formula C16H14N4OS B15081364 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B15081364
M. Wt: 310.4 g/mol
InChI Key: KDKVPKLISZJNRH-LICLKQGHSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide is a hydrazone derivative featuring a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The compound’s synthesis typically involves refluxing equimolar ratios of 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with an aromatic aldehyde (e.g., benzaldehyde) in ethanol, catalyzed by glacial acetic acid . The (E)-configuration of the imine bond is critical for its biological activity, as confirmed by spectroscopic and crystallographic analyses in related compounds .

Its structural flexibility allows for diverse substitutions on both the benzimidazole and arylidene moieties, enabling optimization for specific biological targets .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-benzylideneamino]acetamide

InChI

InChI=1S/C16H14N4OS/c21-15(20-17-10-12-6-2-1-3-7-12)11-22-16-18-13-8-4-5-9-14(13)19-16/h1-10H,11H2,(H,18,19)(H,20,21)/b17-10+

InChI Key

KDKVPKLISZJNRH-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of Acetohydrazide: The sulfanyl-substituted benzimidazole is then reacted with hydrazine hydrate to form the acetohydrazide intermediate.

    Condensation with Benzaldehyde: Finally, the acetohydrazide intermediate is condensed with benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Protein Binding: It can bind to proteins, altering their function and activity.

    Pathways Involved: The compound may affect cellular pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound : Demonstrates 9-fold higher activity against E. coli and S. aureus compared to cefotaxime (1st-gen cephalosporin) and 2.1-fold higher than streptomycin .
  • Fluorinated Analogues : 2-(1H-benzimidazol-2-ylsulfanyl)-N′-[(4-fluorophenyl)methylidene]acetohydrazide shows enhanced activity due to fluorine’s electronegativity, improving membrane penetration .
  • Triazole-Bearing Derivatives : Compounds like 4a (MIC = 4 µg/mL against C. albicans) outperform fluconazole (reference drug), attributed to the triazole moiety’s enhanced binding to fungal enzymes .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ethylthio-substituted derivatives (e.g., compound 228, IC50 = 6.10 µM) exhibit >60-fold greater potency than acarbose (IC50 = 378.2 µM), likely due to hydrophobic interactions with the enzyme’s active site .

Anti-Inflammatory Activity

  • Methylsulfanyl Analogues : Derivatives with a benzimidazole-methylsulfanyl group show moderate activity in carrageenan-induced edema models, suggesting substituent bulkiness may limit bioavailability .

Key Research Findings

Substituent Position Matters : Para-substituted arylidene groups (e.g., 4-fluorophenyl) enhance antimicrobial activity, while ortho-substituents (e.g., 2-hydroxyphenyl) improve antifungal properties .

Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 50% and increases purity compared to conventional methods .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Br, -F) on the arylidene moiety boost antimicrobial activity.
  • Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability but may reduce solubility .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N3OSC_{15}H_{13}N_3OS, with a molecular weight of approximately 283.35 g/mol. The structure features a benzimidazole ring, which is known for its significant role in various biological activities.

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit notable antitumor properties. For instance, studies have demonstrated that compounds containing the benzimidazole moiety can inhibit the proliferation of cancer cells.

  • Case Study : A study evaluated the antitumor activity of several benzimidazole derivatives in vitro on human lung cancer cell lines A549, HCC827, and NCI-H358. Compounds were tested using MTS cytotoxicity and BrdU proliferation assays. Results showed that certain derivatives significantly reduced cell viability, suggesting potential as anticancer agents .
CompoundCell LineIC50 (µM)
Compound 5A5496.26 ± 0.33
Compound 6HCC82720.46 ± 8.63
Compound 9NCI-H35816.00 ± 9.38

Antimicrobial Activity

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties against various pathogens.

  • Case Study : In a comparative study, several benzimidazole derivatives were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that some compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µg/ml)
Compound AS. aureus25
Compound BE. coli50

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance their efficacy against various diseases.

  • Research Findings : A review highlighted that modifications at the 1-position of the benzimidazole ring significantly influence the compound's bioactivity. For example, introducing halogen substituents improved antimicrobial potency .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Many benzimidazole derivatives bind to DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cellular metabolism, leading to cell death in pathogenic organisms.

Q & A

Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with benzaldehyde derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. The product is isolated by precipitation in ice-cold water, followed by recrystallization with methanol or ethanol . Alternative solvent-free approaches involve grinding the hydrazide with aldehydes in a mortar for 15–20 minutes, yielding Schiff base derivatives .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy confirms the presence of amide C=O (1650–1680 cm⁻¹) and imine C=N (1590–1620 cm⁻¹) bonds .
  • NMR (¹H and ¹³C) identifies aromatic protons (δ 6.5–8.5 ppm) and carbons, methylene groups (δ 3.5–4.5 ppm), and hydrazide/azomethine linkages .
  • Mass spectrometry validates molecular ion peaks (e.g., m/z 292 for a related derivative) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

Yields depend on reaction conditions:

  • Electron-withdrawing substituents (e.g., nitro groups) on aldehydes may require longer reaction times or higher temperatures .
  • Catalyst optimization : Using 1–2% acetic acid improves imine formation efficiency in ethanol .
  • Purification : Recrystallization solvents (methanol vs. ethanol) impact purity; column chromatography is recommended for complex mixtures .
    Contradictions in yield data (e.g., 60–73% for fluorinated derivatives ) suggest substituent-specific steric/electronic effects, requiring iterative optimization .

Q. How do structural modifications influence biological activity?

  • Antimicrobial activity : Fluorinated derivatives (e.g., 4-fluorobenzaldehyde analogs) show enhanced activity against E. coli and S. aureus (MIC values 2–9× lower than standards) due to increased lipophilicity and membrane penetration .
  • α-Glucosidase inhibition : Ethylthio-benzimidazolyl derivatives exhibit IC₅₀ values as low as 6.10 µM, attributed to hydrophobic interactions with enzyme active sites .
  • Antioxidant activity : Methoxy and hydroxyl substituents improve radical scavenging by donating hydrogen atoms .

Q. How can computational methods guide derivative design?

  • Molecular docking : Studies on benzimidazole-acetohydrazides reveal binding affinities to targets like α-glucosidase (PDB: 2A9L) and antimicrobial enzymes. For example, docking scores correlate with experimental IC₅₀ values, prioritizing derivatives with halogen or methoxy groups .
  • QSAR modeling : Electronic parameters (e.g., logP, polar surface area) predict bioavailability and toxicity. Derivatives with logP <5 show better water solubility for in vivo applications .

Q. How should researchers address contradictions in biological data?

  • Reproducibility : Confirm compound purity via HPLC (>95%) and repeat assays under standardized conditions (e.g., fixed inoculum size for antimicrobial tests) .
  • Mechanistic studies : Use time-kill assays or enzyme kinetics to distinguish bacteriostatic vs. bactericidal effects or competitive vs. non-competitive inhibition .
  • Statistical validation : Apply ANOVA to compare activity across derivatives, accounting for batch-to-batch variability .

Q. What strategies validate non-covalent interactions (e.g., π-stacking) in crystal structures?

  • X-ray crystallography : SHELXL refinement (via SHELX suite) identifies parallel π[C=O⋯π(phenyl)] interactions with offset distances of 3.5–4.0 Å, critical for stabilizing molecular conformations .
  • DFT calculations : Simulate interaction energies (e.g., using Gaussian09) to quantify contributions from van der Waals forces and orbital overlaps .

Q. How is toxicity and selectivity assessed for in vivo applications?

  • Cytotoxicity assays : MTT tests on mammalian cell lines (e.g., HEK293) determine selectivity indices (e.g., TI >50 for antiviral derivatives ).
  • Genotoxicity screening : Ames tests or comet assays detect DNA damage potential .
  • Pharmacokinetics : Microsomal stability assays (e.g., liver microsomes) predict metabolic clearance .

Methodological Challenges

Q. What are common pitfalls in crystallographic analysis?

  • Twinning : High-resolution data (<1.0 Å) and TWINLAW (in SHELXL) resolve pseudo-merohedral twinning in benzimidazole derivatives .
  • Disorder modeling : Use PART instructions and restraints for flexible acetohydrazide moieties .

Q. How to handle low solubility in bioassays?

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity .
  • Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies .

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